4-(4,4-Difluoropiperidin-1-yl)-3-methylbenzonitrile
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Overview
Description
4-(4,4-Difluoropiperidin-1-yl)-3-methylbenzonitrile is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-methylbenzonitrile typically involves the reaction of 4-bromomethylbenzeneboronic acid pinacol ester with 4,4-difluoropiperidine in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent. The reaction is carried out at 80°C for several hours, followed by cooling and precipitation in ice water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-3-methylbenzonitrile can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4,4-Difluoropiperidin-1-yl)-3-methylbenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
4-(4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone: This compound features a similar piperidine ring with fluorine substitutions and a benzonitrile moiety.
2-(4,4-Difluoropiperidin-1-yl)quinoline-3-carbonitrile: Another compound with a difluoropiperidine ring, but with a quinoline moiety instead of a benzonitrile.
Uniqueness
4-(4,4-Difluoropiperidin-1-yl)-3-methylbenzonitrile is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzonitrile moiety. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2/c1-10-8-11(9-16)2-3-12(10)17-6-4-13(14,15)5-7-17/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBYIGGWZINRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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